Cas no 2138824-07-2 (3-(2-Bromoethenyl)benzamide)

3-(2-Bromoethenyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- EN300-802401
- 3-(2-bromoethenyl)benzamide
- 2138824-07-2
- 3-(2-Bromoethenyl)benzamide
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- Inchi: 1S/C9H8BrNO/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-6H,(H2,11,12)/b5-4+
- InChI Key: MCEWFNIUKAYPLD-SNAWJCMRSA-N
- SMILES: Br/C=C/C1=CC=CC(C(N)=O)=C1
Computed Properties
- Exact Mass: 224.97893g/mol
- Monoisotopic Mass: 224.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1Ų
- XLogP3: 1.9
3-(2-Bromoethenyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-802401-0.5g |
3-(2-bromoethenyl)benzamide |
2138824-07-2 | 95% | 0.5g |
$1247.0 | 2024-05-21 | |
Enamine | EN300-802401-0.1g |
3-(2-bromoethenyl)benzamide |
2138824-07-2 | 95% | 0.1g |
$1144.0 | 2024-05-21 | |
Enamine | EN300-802401-2.5g |
3-(2-bromoethenyl)benzamide |
2138824-07-2 | 95% | 2.5g |
$2548.0 | 2024-05-21 | |
Enamine | EN300-802401-10.0g |
3-(2-bromoethenyl)benzamide |
2138824-07-2 | 95% | 10.0g |
$5590.0 | 2024-05-21 | |
Enamine | EN300-802401-0.25g |
3-(2-bromoethenyl)benzamide |
2138824-07-2 | 95% | 0.25g |
$1196.0 | 2024-05-21 | |
Enamine | EN300-802401-0.05g |
3-(2-bromoethenyl)benzamide |
2138824-07-2 | 95% | 0.05g |
$1091.0 | 2024-05-21 | |
Enamine | EN300-802401-5.0g |
3-(2-bromoethenyl)benzamide |
2138824-07-2 | 95% | 5.0g |
$3770.0 | 2024-05-21 | |
Enamine | EN300-802401-1.0g |
3-(2-bromoethenyl)benzamide |
2138824-07-2 | 95% | 1.0g |
$1299.0 | 2024-05-21 |
3-(2-Bromoethenyl)benzamide Related Literature
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
Additional information on 3-(2-Bromoethenyl)benzamide
Recent Advances in the Study of 3-(2-Bromoethenyl)benzamide (CAS: 2138824-07-2)
3-(2-Bromoethenyl)benzamide, with the CAS number 2138824-07-2, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its bromoethenyl and benzamide functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a lead compound in drug development. This research brief aims to summarize the latest findings and provide insights into the current state of research on this molecule.
The synthesis of 3-(2-Bromoethenyl)benzamide has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis to achieve higher efficiency. These methodological advancements have not only streamlined the production process but also enabled the exploration of structural analogs with enhanced bioactivity. The compound's unique structure makes it a versatile intermediate for further chemical modifications, which are being actively investigated for their pharmacological properties.
In terms of biological activity, 3-(2-Bromoethenyl)benzamide has demonstrated notable effects in preclinical studies. Recent investigations have revealed its potential as an inhibitor of specific enzymatic pathways involved in inflammatory and oncogenic processes. For instance, one study highlighted its ability to modulate the activity of kinases implicated in cancer cell proliferation. Another study explored its anti-inflammatory properties, showing significant reduction in cytokine production in vitro. These findings suggest that the compound could serve as a valuable scaffold for developing novel therapeutics targeting these pathways.
Furthermore, the pharmacokinetic and toxicological profiles of 3-(2-Bromoethenyl)benzamide are under rigorous evaluation. Early-stage studies have indicated favorable absorption and distribution characteristics, although further optimization is needed to address metabolic stability and potential toxicity. Researchers are employing computational modeling and in vivo studies to predict and mitigate any adverse effects, ensuring the compound's suitability for clinical development. These efforts are critical for advancing the molecule from the bench to the bedside.
In conclusion, 3-(2-Bromoethenyl)benzamide (CAS: 2138824-07-2) represents a promising candidate in the realm of chemical biology and drug discovery. Its synthetic accessibility, diverse biological activities, and potential for structural optimization make it a focal point of current research. Continued exploration of its mechanisms and therapeutic applications is expected to yield significant contributions to the field. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical utility, ultimately paving the way for novel treatment options.
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